molecular formula C10H13NO3S B2737498 N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide CAS No. 1933482-07-5

N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide

Cat. No.: B2737498
CAS No.: 1933482-07-5
M. Wt: 227.28
InChI Key: HNDLWHMYUBQXJH-HTQZYQBOSA-N
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Description

N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide is a chemical compound characterized by its unique structure, which includes a hydroxyoxolan ring and a methylthiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Hydroxyoxolan Ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Introduction of the Methylthiophene Group: This step involves the coupling of the hydroxyoxolan ring with a methylthiophene derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the Carboxamide Bond: The final step is the formation of the carboxamide bond, which can be achieved through the reaction of the amine group with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the oxolan ring can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminum hydride) or BH3 (borane).

    Substitution: The methylthiophene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4 (sodium borohydride), or BH3 in anhydrous solvents.

    Substitution: Halogenating agents (e.g., NBS - N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyoxolan ring and the methylthiophene group may contribute to its binding affinity and specificity. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide
  • **N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-N-methyl-5-oxopyrrolidine-2-carboxamide

Uniqueness

N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide is unique due to the presence of both the hydroxyoxolan ring and the methylthiophene group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-6-2-9(15-5-6)10(13)11-7-3-14-4-8(7)12/h2,5,7-8,12H,3-4H2,1H3,(H,11,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDLWHMYUBQXJH-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2COCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=C1)C(=O)N[C@@H]2COC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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